Home >
Products >
Building Blocks P20557 >
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Potent and orally active corticotropin-releasing factor receptor (CRFR1) antagonist, significantly preventing the onset of cognitive impairment in female mice and reducing cellular and synaptic deficits and beta amyloid and C-terminal fragment-beta levels in both genders R 121919 hydrochloride is a high affinity CRF1 antagonist and is orally bioavailable.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NBI-30775, also known as R121919, is a CRF1 receptor antagonist. R121919 attenuates the severity of precipitated morphine. Treatment with R121919 improves sleep-EEG in patients with depression. R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety.
GPR119 (previously designated SNORF25) is an orphan G protein-coupled receptor expressed predominantly in the pancreas and gastrointestinal tract in humans and in the brain, pancreas, and gastrointestinal tract in rodents. It mediates a reduction in food intake and body weight gain in rats upon treatment with oleoyl ethanolamide (OEA), an endogenous, potent agonist for PPARα.1,2 PSN375963 is a potent and selective agonist of GPR119 that shows similar potency to oleoyl ethanolamide (OEA) at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 8.4 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). These data suggest that PSN375963 may be useful as a therapeutic agent for the treatment of obesity. PSN375963 is a potent and selective agonist of GPR119 that shows similar potency to oleoyl ethanolamide (OEA) at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 8.4 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). PSN375963 suggests that PSN375963 may be useful as a therapeutic agent for the treatment of obesity.
PSMA-617, also know as vipivotide tetraxetan. It is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer. PSMA617 possesses a small peptide, which was designed to target prostate-specific membrane antigen (PSMA). PSMA617 demonstrates high radiolytic stability for at least 72 h. PSMA617 has high inhibition potency (equilibrium dissociation constant Ki=2.34±2.94 nM on LNCaP; Ki=0.37±0.21 nM enzymatically determined). 177 Lu-PSMA-617 offers a potential additional life-prolonging treatment option for men with mCRPC.
GPR119 (previously designated SNORF25) is an orphan G protein-coupled receptor expressed predominantly in the pancreas and gastrointestinal tract in humans and in the brain, pancreas, and gastrointestinal tract in rodents. It mediates a reduction in food intake and body weight gain in rats upon treatment with oleoyl ethanolamide (OEA), an endogenous, potent agonist for PPARα.1,2 PSN632408 is an optimized agonist of GPR119 receptors that shows similar potency to OEA at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 5.6 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). Systemic administration of PSN632408 (30 mg/kg intraperitoneally) suppresses food intake, reduces weight gain, and white adipose tissue deposition in rats. These data suggest that PSN632408 may be useful as a therapeutic agent for the treatment of obesity. PSN632408 is a potent and selective agonist of GPR119 receptors that shows similar potency to OEA at both recombinant mouse and human GPR119 receptors, exhibiting EC50 values of 5.6 and 7.9 µM, respectively (EC50 values for OEA are 3.2 and 2.9 µM, respectively). OEA and PSN632408 can stimulate β-cell replication in vitro and in vivo and improve islet graft function. PSN632408 is potential useful for treatment of diabetics.
PSNCBAM-1 is a cannabinoid (CB) receptor 1 antagonist that is selective for CB1 over CB2 receptors in HEK293 cells overexpressing the human receptors (IC50s = 0.1 and ≥10 µM, respectively, in a GTP binding assay). PSNCBAM-1 inhibits activation of the human CB1 receptor induced by (±)-CP 55,940, anandamide (AEA;), and 2-arachidonoyl glycerol (2-AG;) in yeast expressing human CB1 (IC50s = 45, 37 and 230 nM, respectively). PSNCBAM-1 (30 mg/kg, i.p.) reduces food intake within 2 hours and decreases body weight by 24 hours after administration in male rats. PSNCBAM-1 is a CB1 receptor negative allosteric modulator (IC50 values are 45 and 209 nM) with hypophagic effects in vivo. PSNCBAM-1 allosteric antagonism may provide viable therapeutic alternatives to orthosteric CB antagonists/inverse agonists in the treatment of CNS disease.
Psoralidin is a member of the class of coumestans that is coumestan substituted by hydroxy groups at positions 3 and 9 and a prenyl group at position 2 respectively. It has a role as a plant metabolite and an estrogen receptor agonist. It is a member of coumestans, a polyphenol and a delta-lactone. It is functionally related to a coumestan. Psoralidin is a natural product found in Phaseolus lunatus, Dolichos trilobus, and other organisms with data available. See also: Cullen corylifolium fruit (part of).
Psora 4 is a member of the class of psoralens that is psoralen substituted by a 4-phenylbutoxy group at position 5. It is a potent inhibitor of the voltage-gated potassium channel Kv1.3 (EC50 = 3 nM). It has a role as a geroprotector, a potassium channel blocker and an immunosuppressive agent. It is a member of benzenes, an aromatic ether and a member of psoralens.